3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that contains an imidazolidinone ring with a thioxo group and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 2-mercaptoimidazolidin-4-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, leading to the formation of the hydroxyethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoimidazolidin-4-one: Lacks the hydroxyethyl substituent but shares the imidazolidinone core.
3-(2-Hydroxyethyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group.
N-Methyl-2-thioxoimidazolidin-4-one: Substituted with a methyl group instead of a hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)-2-thioxoimidazolidin-4-one is unique due to the presence of both the hydroxyethyl and thioxo groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H8N2O2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H8N2O2S/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) |
InChI Key |
YBIFHFXSAAKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.